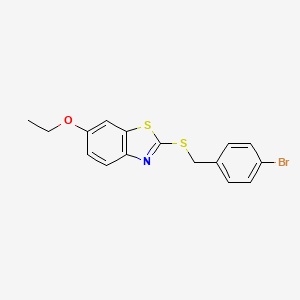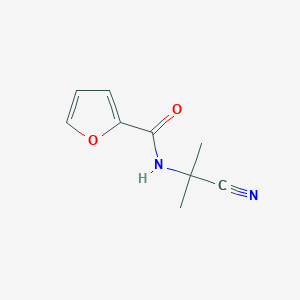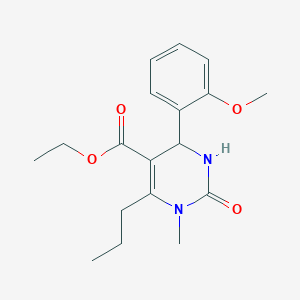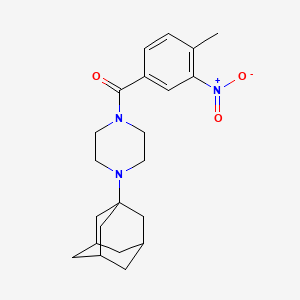![molecular formula C18H15ClF3NO4 B11508220 3-(4-Chlorobenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid](/img/structure/B11508220.png)
3-(4-Chlorobenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-3-{[4-(trifluoromethoxy)phenyl]carbamoyl}butanoic acid is a synthetic organic compound characterized by the presence of both chlorophenyl and trifluoromethoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-3-{[4-(trifluoromethoxy)phenyl]carbamoyl}butanoic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to form 4-chlorophenyl derivatives.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution reactions, often using trifluoromethoxyphenylboronic acid as a reagent.
Carbamoylation: The carbamoyl group is introduced through a reaction with isocyanates, such as 4-(trifluoromethoxy)phenyl isocyanate.
Final Coupling and Acid Formation: The final step involves coupling the intermediates and forming the butanoic acid moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Chlorophenyl)-3-{[4-(trifluoromethoxy)phenyl]carbamoyl}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbamoyl group to an amine.
Substitution: The chlorophenyl and trifluoromethoxyphenyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and various nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorbenzyl)-4-oxo-4-{[4-(Trifluormethoxy)phenyl]amino}butansäure hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potentielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Erforscht auf seine potentiellen therapeutischen Eigenschaften und als Leitverbindung in der Wirkstoffforschung.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-(4-Chlorbenzyl)-4-oxo-4-{[4-(Trifluormethoxy)phenyl]amino}butansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Detaillierte Studien zu seiner Bindungsaffinität und molekularen Wechselwirkungen sind unerlässlich, um seinen vollständigen Wirkmechanismus zu verstehen.
Wirkmechanismus
The mechanism of action of 4-(4-chlorophenyl)-3-{[4-(trifluoromethoxy)phenyl]carbamoyl}butanoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The chlorophenyl group may contribute to binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(4-Chlorbenzyl)-4-oxo-4-{[4-(Trifluormethoxy)phenyl]amino}pentansäure
- 3-(4-Chlorbenzyl)-4-oxo-4-{[4-(Trifluormethoxy)phenyl]amino}hexansäure
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen kann 3-(4-Chlorbenzyl)-4-oxo-4-{[4-(Trifluormethoxy)phenyl]amino}butansäure aufgrund der spezifischen Anordnung seiner funktionellen Gruppen einzigartige Eigenschaften aufweisen.
Eigenschaften
Molekularformel |
C18H15ClF3NO4 |
|---|---|
Molekulargewicht |
401.8 g/mol |
IUPAC-Name |
3-[(4-chlorophenyl)methyl]-4-oxo-4-[4-(trifluoromethoxy)anilino]butanoic acid |
InChI |
InChI=1S/C18H15ClF3NO4/c19-13-3-1-11(2-4-13)9-12(10-16(24)25)17(26)23-14-5-7-15(8-6-14)27-18(20,21)22/h1-8,12H,9-10H2,(H,23,26)(H,24,25) |
InChI-Schlüssel |
COQIHJOGQUWZIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(CC(=O)O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Dimethyl-1-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-3,4-dihydroisoquinoline](/img/structure/B11508141.png)
![8-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11508150.png)


![5-Chloro-3-(2-chloro-6-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11508161.png)

![1-{6-[(2-hydroxyethyl)amino]hexyl}-3,6-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11508167.png)
![1-benzyl-9a-[(Z)-2-(4-methoxyphenyl)ethenyl]-9,9-dimethyl-9,9a-dihydro-1H-imidazo[1,2-a]indol-2(3H)-one](/img/structure/B11508173.png)
![N-(4-ethoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide](/img/structure/B11508177.png)
![[4-(Benzo[1,3]dioxol-5-ylmethyl)piperazin-1-yl](4-chlorophenyl)methanone](/img/structure/B11508188.png)


![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11508208.png)

